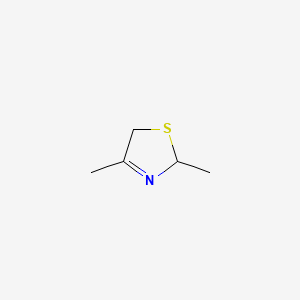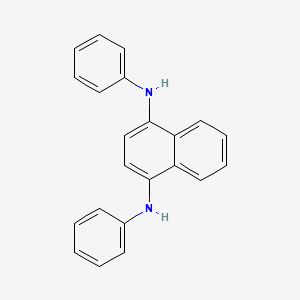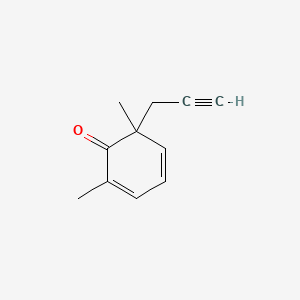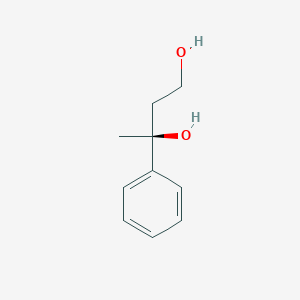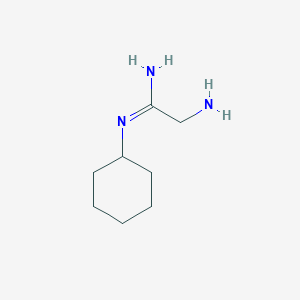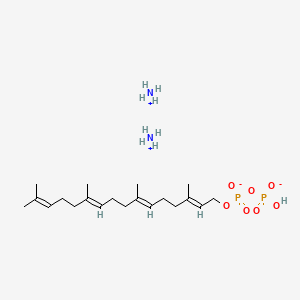
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is a complex organic compound characterized by a seven-membered ring structure with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The detailed mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different structural properties.
Cyclooctanone: An eight-membered ring ketone with comparable chemical behavior but larger ring size.
2,4-Dimethyl-3-pentanone: A smaller ketone with similar substituents but different ring structure.
Uniqueness
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is unique due to its seven-membered ring structure and the presence of multiple substituents. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
6,6-dimethyl-2,4-di(propan-2-ylidene)cycloheptan-1-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-13(11(3)4)14(16)9-15(5,6)8-12/h7-9H2,1-6H3 |
Clé InChI |
XXZKBJMSLOFTKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC(=C(C)C)C(=O)CC(C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


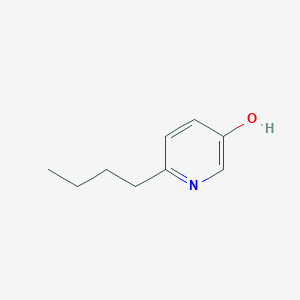
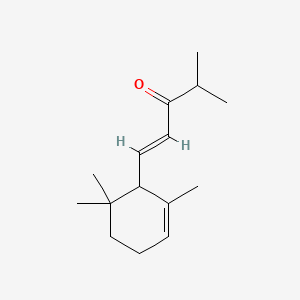
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
